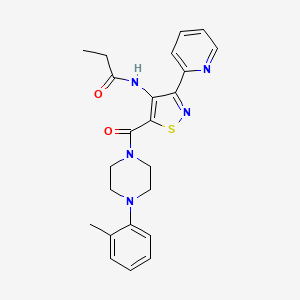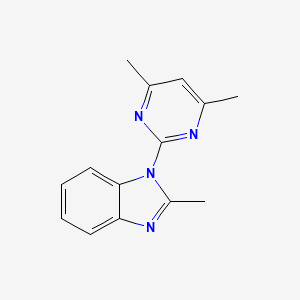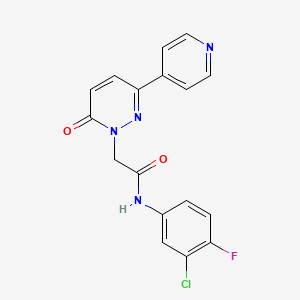
N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with the molecular formula C16H18N2O5S . It contains various functional groups including a ureido group, a sulfonyl group, and a pyrrolidinone ring .
Molecular Structure Analysis
The compound has a molecular weight of 350.389 Da and a monoisotopic mass of 350.093628 Da . It contains 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . The compound’s structure includes a pyrrolidinone ring attached to a ureido group, which is further connected to a phenyl ring substituted with a sulfonyl group .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 89.7±0.4 cm3, a polar surface area of 102 Å2, and a polarizability of 35.6±0.5 10-24 cm3 . The compound also has a LogP value of 2.60, indicating its lipophilicity .Scientific Research Applications
Theoretical Investigation and Molecular Docking Studies : A theoretical investigation into antimalarial sulfonamides, including derivatives structurally similar to the compound , utilized computational calculations and molecular docking studies. These studies assessed antimalarial activity, ADMET properties, and binding energy affinity against plasmepsin targets in malaria and main protease in SARS-CoV-2, suggesting potential applications in antiviral and antimalarial therapies (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Synthesis and Pharmacological Evaluation : Research focused on the synthesis and pharmacological evaluation of derivatives with structures related to the compound, revealing antibacterial and anti-enzymatic potential. This underscores the compound's role in developing new antibacterial agents with specific enzyme inhibition capabilities, which could be crucial for addressing antibiotic resistance (K. Nafeesa et al., 2017).
Vibrational Spectroscopic Analysis : Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, were conducted on similar compounds. These studies, coupled with density functional theory calculations, provide insights into the molecular structure, stability, and reactivity, which are valuable for further chemical synthesis and modification for targeted applications (S. J. Jenepha Mary, S. Pradhan, & C. James, 2022).
Synthesis of Novel Polymers : The compound's derivatives have been used in the synthesis of novel polymers, such as poly(amide-ether-imide-urea)s, showcasing its application in materials science. These polymers exhibit good solubility and thermal stability, which could be exploited in developing new materials with specific physical and chemical properties (S. Mallakpour & Hojjat Seyedjamali, 2010).
Antimicrobial and Enzyme Inhibition Studies : Further research has highlighted the synthesis of new biologically active derivatives, demonstrating significant antimicrobial activity and enzyme inhibition. This suggests potential applications in developing new therapeutic agents against various bacterial infections and conditions requiring specific enzyme inhibition (H. Khalid et al., 2014).
properties
IUPAC Name |
N-[4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S/c1-13(26)24-33(29,30)17-7-4-14(5-8-17)22-21(28)23-15-10-20(27)25(12-15)16-6-9-18(31-2)19(11-16)32-3/h4-9,11,15H,10,12H2,1-3H3,(H,24,26)(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWZYFLDOYWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965333.png)
![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2965334.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone](/img/structure/B2965337.png)

![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2965341.png)
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2965342.png)
![3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2965343.png)


![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2965347.png)

![Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2965349.png)

